Decaborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

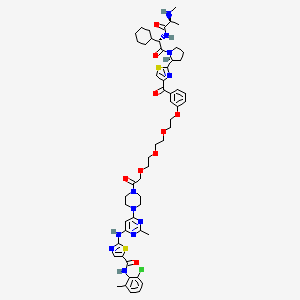

Decaborane, also known as decaborane (14), is a borane with the chemical formula B10H14 . This white crystalline compound is one of the principal boron hydride clusters, both as a reference structure and as a precursor to other boron hydrides . It is toxic and volatile, giving off a foul odor, like that of burnt rubber or chocolate .

Synthesis Analysis

Decaborane is commonly synthesized via the pyrolysis of smaller boron hydride clusters (for example B2H6 or B5H9) under vacuum . A simplified synthesis of decaborane from sodium tetrahydroborate via tetradecahydroundecaborate (1-) ion has also been reported .

Molecular Structure Analysis

The B10 framework in decaborane resembles an incomplete octadecahedron . The molecule has a nido structure with 10 terminal B−H bonds and 4 bridging B−H−B bonds .

Chemical Reactions Analysis

Decaborane was already used early as a reducing agent, but its reduction strength was modest . Only the replacement of polar by protic solvents or the addition of additives permits the employment of decaborane as a mild reducing agent in the reductive etherification and amination as well as in the reduction of nitro groups .

Physical And Chemical Properties Analysis

Decaborane is a stable, crystalline borane. It is neither air nor hydrolysis-sensitive . The physical characteristics of decaborane resemble those of the organic compounds naphthalene and anthracene, in that it is highly flammable and can be sublimed under vacuum at moderate temperatures .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

Decaborane has shown significant promise in the field of nonlinear optical (NLO) materials. The doping of decaborane with transition metals, specifically titanium, has been found to drastically enhance its NLO properties. This enhancement is attributed to a substantial increase in hyperpolarizability, making Ti-doped decaborane systems promising candidates for NLO applications (Beigi et al., 2017).

Semiconductor and Laser Technology

Decaborane-based clusters, particularly when used to form larger borane clusters, have potential applications in semiconductor technology and laser fabrication. Isomers of B26H30, derived from decaborane, exhibit properties that could be leveraged for the development of p-type semiconductors and materials capable of blue laser emission (Macháček et al., 2019).

Chemical Vapor Deposition (CVD) of Boron Nitride Nanosheets

The thermally induced reaction of ammonia with decaborane via a simple CVD method has been used to generate boron nitride nanosheets (BNNS) on metallic substrates. This approach has facilitated the deposition of BNNS on polycrystalline nickel and copper foils, indicating its utility in the preparation of advanced materials (Chatterjee et al., 2011).

Synthesis of High-Quality MgB2 Thin Films

Decaborane has been utilized as a boron source for the synthesis of high-quality magnesium diboride (MgB2) thin films, offering a safer and more convenient alternative to diborane (B2H6). These films, grown via pyrolysis of decaborane in magnesium vapor, have demonstrated promising properties for superconducting applications (Naito et al., 2011).

Enhancement of Hypergolic Properties in Ionic Liquids

The dissolution of decaborane in certain ionic liquids has been shown to enhance their hypergolic properties, suggesting the potential of borane cluster anions to improve the ignition characteristics of these fuels. This application could be particularly relevant for the aerospace industry, where efficient and reliable ignition systems are crucial (McCrary et al., 2014).

Safety And Hazards

Decaborane is highly flammable, and burns with a bright green flame like other boron hydrides . It is toxic if swallowed, fatal if inhaled, causes serious eye irritation, causes damage to organs, may cause respiratory irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic in contact with skin .

Zukünftige Richtungen

Decaborane plays a central role in the chemistry of polyhedral boron hydrides. It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− . Decaborane can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films . Recently, a decaborane-based fuel cell power source with a high energy density was developed .

Eigenschaften

CAS-Nummer |

17702-41-9 |

|---|---|

Produktname |

Decaborane |

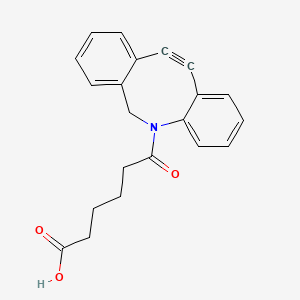

Molekularformel |

B10H2 |

Molekulargewicht |

110.116 |

IUPAC-Name |

Decaboron tetradecahydride |

InChI |

InChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H |

InChI-Schlüssel |

JDALSXBJFTZZSB-UHFFFAOYSA-N |

SMILES |

B123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decaborane; Boron hydride (B10H14); Decaboron tetradecahydride; nido-Decaborane(14); Tetradecahydrodecaborane. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)